

# Independent Verification of AZD0095's Selectivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **AZD0095**, a selective inhibitor of Monocarboxylate Transporter 4 (MCT4), with other relevant MCT inhibitors. The information presented herein is supported by experimental data to offer an independent verification of **AZD0095**'s selectivity profile.

## Introduction

Monocarboxylate Transporter 4 (MCT4) is a key protein in cancer metabolism, responsible for the efflux of lactate from highly glycolytic tumor cells. This process helps maintain intracellular pH and contributes to the acidic tumor microenvironment, which in turn promotes tumor progression, angiogenesis, and immune evasion.[1][2][3] Inhibition of MCT4 is therefore a promising therapeutic strategy in oncology. **AZD0095** is a potent and selective MCT4 inhibitor. [4][5] This guide compares its selectivity profile against other known MCT inhibitors.

## **Quantitative Comparison of MCT Inhibitors**

The following tables summarize the potency and selectivity of **AZD0095** in comparison to other MCT inhibitors.

Table 1: Potency of MCT Inhibitors



| Compound   | Primary Target | IC50 / Ki                                                   | Cell Line / Assay<br>Condition |
|------------|----------------|-------------------------------------------------------------|--------------------------------|
| AZD0095    | MCT4           | 1.3 nM (IC50)                                               | Not specified in abstract      |
| AZD3965    | MCT1           | 1.6 nM (binding affinity)                                   | Not specified                  |
| AR-C155858 | MCT1 & MCT2    | 2.3 nM (Ki for MCT1),<br><10 nM (Ki for MCT2)               | Rat erythrocytes (MCT1)        |
| VB124      | MCT4           | 8.6 nM (IC50, lactate import), 19 nM (IC50, lactate export) | MDA-MB-231 cells               |
| MSC-4381   | MCT4           | 77 nM (IC50), 11 nM<br>(Ki)                                 | Not specified                  |

Table 2: Selectivity Profile of MCT Inhibitors

| Compound   | Primary Target | Selectivity over<br>MCT1 | Selectivity over other MCTs                                    |
|------------|----------------|--------------------------|----------------------------------------------------------------|
| AZD0095    | MCT4           | >1000-fold               | Not specified                                                  |
| AZD3965    | MCT1           | -                        | 6-fold selective over<br>MCT2; selective over<br>MCT3 and MCT4 |
| AR-C155858 | MCT1 & MCT2    | -                        | No significant effect against MCT4                             |
| VB124      | MCT4           | Highly selective         | Very little MCT1<br>inhibitory activity<br>(IC50 = 24 μM)      |
| MSC-4381   | MCT4           | Selective                | Not specified                                                  |

# **Signaling Pathway and Experimental Workflow**



To understand the context of MCT4 inhibition, the following diagrams illustrate the lactate transport pathway in cancer and a general workflow for assessing inhibitor selectivity.





Click to download full resolution via product page

Figure 1. Role of MCT4 in Cancer and the Mechanism of Action of AZD0095.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]
- 2. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monocarboxylate transporters in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Independent Verification of AZD0095's Selectivity Profile: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854968#independent-verification-of-azd0095-s-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com